molecular formula C16H11N3O2 B1405515 2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical CAS No. 864068-81-5

2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical

Cat. No.: B1405515
CAS No.: 864068-81-5
M. Wt: 277.28 g/mol
InChI Key: ZBACLVPTQBTADW-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized, and characterized by 1H NMR, 13C NMR, and HRMS spectra analyses .


Molecular Structure Analysis

Imidazo[1,2-a]pyridine is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This class of compounds has also been synthesized using solid support catalysts such as Al2O3 .


Physical and Chemical Properties Analysis

Imidazo[1,2-a]pyridine is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, similar in structure to the specified compound, is an important class of heterocyclic nucleus providing various bioactive molecules. The successful kinase inhibitor ponatinib has renewed interest in exploring new imidazo[1,2-b]pyridazine-containing derivatives for potential therapeutic applications in medicine. This scaffold's versatility is highlighted by its structure-activity relationships (SAR) contributions, guiding medicinal chemists in developing compounds with enhanced pharmacokinetic profiles and efficacy (Garrido et al., 2021).

Chemistry and Properties of Benzimidazoles and Benzthiazoles

Compounds containing 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, related to the chemical structure of interest, have been reviewed for their preparation procedures, properties, and complex compound formations. These ligands exhibit significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This comprehensive review identifies potential areas of interest for further investigation, suggesting a promising avenue for the development of novel analogues (Boča et al., 2011).

Imidazo[1,2-a]pyrimidines and Related Compounds

The synthesis, biological activities, and secondary applications, such as corrosion inhibition of imidazo[1,2-a]pyrimidines and derivatives, reflect the structural and functional diversity achievable with these scaffolds. Covering selected synthetic works from 2000 to 2021, this review underscores the scaffold's significance in producing heterocyclic moieties with potential biological activities, offering a useful treatise for researchers exploring this chemical space (Kobak & Akkurt, 2022).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from imidazole and indazole, demonstrate a wide range of functionalities, particularly in metal complexes formation, catalysts design, and medicinal applications. These compounds exhibit significant anticancer, antibacterial, and anti-inflammatory activities, highlighting the heterocyclic N-oxide motif's potential in advanced chemistry and drug development investigations (Li et al., 2019).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been known to exhibit a wide range of bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

It is known that imidazo[1,2-a]pyridines can interact with their targets through various mechanisms, depending on the specific target and the functional groups present in the compound .

Biochemical Pathways

It is known that imidazo[1,2-a]pyridines can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

It is known that the bioavailability of imidazo[1,2-a]pyridines can be influenced by various factors, including the presence of functional groups, the lipophilicity of the compound, and its stability in the gastrointestinal tract .

Result of Action

It is known that imidazo[1,2-a]pyridines can induce various cellular responses, including cell cycle arrest and apoptosis .

Action Environment

The action, efficacy, and stability of 2-({Imidazo[1,2-a]pyridin-6-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione can be influenced by various environmental factors. For instance, the synthesis of imidazo[1,2-a]pyridines can be performed under microwave irradiation, which is a solvent- and catalyst-free method that is reasonably fast, very clean, high yielding, and environmentally benign .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Biochemical Analysis

Biochemical Properties

2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters . Additionally, it interacts with lipoxygenase, an enzyme involved in the metabolism of fatty acids . These interactions suggest that 2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione could have potential therapeutic applications in treating neurological disorders and inflammatory conditions.

Cellular Effects

The effects of 2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cell lines by inhibiting the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This inhibition leads to cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent. Furthermore, 2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione affects gene expression by altering the transcription of genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, 2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . Similarly, its inhibition of PI3K involves binding to the enzyme, blocking its activity and downstream signaling . These binding interactions result in significant changes in cellular function and gene expression, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione in laboratory settings have been studied extensively. Over time, this compound exhibits stability and maintains its biological activity. It can undergo degradation under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to 2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione vary with different dosages. At low doses, it exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with lipoxygenase affects the metabolism of fatty acids, leading to changes in the levels of various metabolites . These interactions suggest that this compound could influence metabolic processes and potentially be used to modulate metabolic disorders.

Transport and Distribution

The transport and distribution of 2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . For instance, it has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biological effects . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been found to localize in the mitochondria, where it influences mitochondrial function and induces apoptosis in cancer cells . These findings highlight the importance of subcellular localization in determining the biological effects of this compound.

Properties

IUPAC Name

2-(imidazo[1,2-a]pyridin-6-ylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-15-12-3-1-2-4-13(12)16(21)19(15)10-11-5-6-14-17-7-8-18(14)9-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBACLVPTQBTADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN4C=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173280
Record name 2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864068-81-5
Record name 2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864068-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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